molecular formula C14H21NO5 B13451610 1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid

1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid

Katalognummer: B13451610
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: HHNFMLVCWJIZHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[221]heptane]-1’-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

The synthesis of 1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. Reaction conditions may vary, but common methods include the use of strong bases and nucleophiles to facilitate the formation of the spirocyclic structure.

Analyse Chemischer Reaktionen

1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the Boc-protected amine group.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: Limited industrial applications, primarily focused on research and development.

Wirkmechanismus

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid include:

These compounds share similar spirocyclic structures but differ in the substituents attached to the spirocyclic core. The unique structure of 1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid makes it distinct and valuable for specific research applications.

Eigenschaften

Molekularformel

C14H21NO5

Molekulargewicht

283.32 g/mol

IUPAC-Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.2.1]heptane-3,3'-azetidine]-4-carboxylic acid

InChI

InChI=1S/C14H21NO5/c1-12(2,3)20-11(18)15-7-14(8-15)13(10(16)17)5-4-9(6-13)19-14/h9H,4-8H2,1-3H3,(H,16,17)

InChI-Schlüssel

HHNFMLVCWJIZHT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3(CCC(C3)O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.